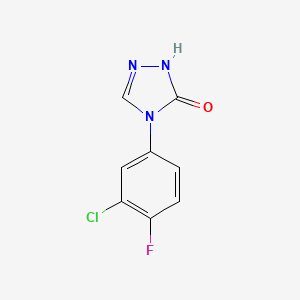

4-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

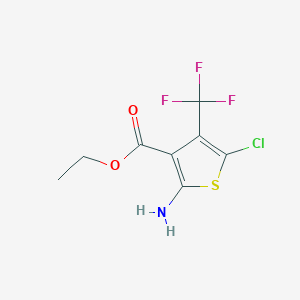

“3-Chloro-4-fluorophenyl isocyanate” is a laboratory chemical . It has a molecular formula of C7H3ClFNO .

Molecular Structure Analysis

The molecular formula of “3-Chloro-4-fluorophenyl isocyanate” is C7H3ClFNO . Its average mass is 171.556 Da and its monoisotopic mass is 170.988724 Da .Physical And Chemical Properties Analysis

“3-Chloro-4-fluorophenyl isocyanate” is a clear colorless liquid . Its refractive index is between 1.5385 and 1.5425 at 20°C .Scientific Research Applications

Molecular Interactions and Structural Analysis

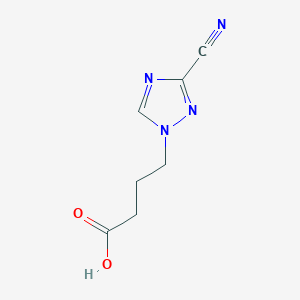

Molecular Interactions in 1,2,4-Triazole Derivatives

A study explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro and a chloro derivative, focusing on their crystal structures and intermolecular interactions. These interactions were evaluated using Hirshfeld surfaces and ab initio quantum mechanical calculations, providing insights into lp⋯π interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

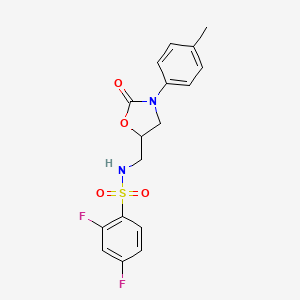

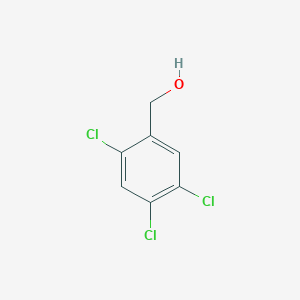

Structural Characterization of Isostructural Thiazoles

Research into the crystallization and structure determination of derivatives containing fluorophenyl groups was conducted. This work is essential for understanding the physical and chemical properties of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Long-Range Fluorine-Proton Coupling

Investigation into 1,2,4-triazole derivatives revealed significant findings on long-range fluorine-proton coupling, which can impact the understanding of molecular dynamics in such compounds (Kane, Dalton, StaegerMichael, & Huber, 1995).

Chemical Synthesis and Modification

Synthesis of Novel Phthalocyanines

New metal-free and metal phthalocyanines containing fluorophenyl moieties were prepared, showcasing a method for creating soluble compounds with potential application in various fields (Kahveci, Özil, Kantar, Şaşmaz, Işık, & Köysal, 2007).

Synthesis of Antimicrobial 1,2,4-Triazole Derivatives

Research on synthesizing new 1,2,4-triazole derivatives with substituted phenyl groups demonstrated enhanced pharmacological properties, particularly in antimicrobial applications (Desabattina, Aluru, Narasimha, Dharmapuri, & Rao, 2014).

Photophysicochemical Properties and Applications

- Photophysicochemical Properties of Phthalocyanines: A study on new metal-free and metallo phthalocyanines carrying 1,2,4-triazole rings highlighted their photophysicochemical properties, important for applications like photodynamic therapy (Mısır et al., 2021).

Antimicrobial and Antitumor Activities

Antitumor Activity of 1,2,4-Triazole Derivatives

Some new 1,2,4-triazole derivatives displayed significant antitumor activity, highlighting their potential as therapeutic agents in oncology (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Antimicrobial and Antifungal Activities

The synthesis of fluorinated Schiff bases derived from 1,2,4-triazoles and their antiproliferative activity against various human cancer cell lines demonstrated promising results for potential pharmaceutical applications (Kumar, Mohana, & Mallesha, 2013).

Safety and Hazards

properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3O/c9-6-3-5(1-2-7(6)10)13-4-11-12-8(13)14/h1-4H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWXLBYWWZNBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NNC2=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine](/img/structure/B2451934.png)

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2451936.png)

![methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2451948.png)

![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide](/img/structure/B2451949.png)

![N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451951.png)